n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine

Coordination Chemistry Kinetics Palladium Complexes

n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine, also known as 1,1,7,7-tetramethyldiethylenetriamine or TMDT, is a tertiary triamine with the molecular formula C8H21N3. It is a colorless liquid with a boiling point of approximately 193–198 °C and a density of 0.83–0.87 g/cm³.

Molecular Formula C8H21N3
Molecular Weight 159.27 g/mol
CAS No. 40538-81-6
Cat. No. B1582640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine
CAS40538-81-6
Molecular FormulaC8H21N3
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCN(C)CCNCCN(C)C
InChIInChI=1S/C8H21N3/c1-10(2)7-5-9-6-8-11(3)4/h9H,5-8H2,1-4H3
InChIKeyJPJMSWSYYHNPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine (CAS 40538-81-6): Essential Triamine Ligand and Polyurethane Catalyst Component


n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine, also known as 1,1,7,7-tetramethyldiethylenetriamine or TMDT, is a tertiary triamine with the molecular formula C8H21N3 [1]. It is a colorless liquid with a boiling point of approximately 193–198 °C and a density of 0.83–0.87 g/cm³ [2]. This compound is primarily utilized as a tridentate ligand in coordination chemistry to form stable complexes with transition metals such as palladium, copper, nickel, and zinc [3], and serves as a key intermediate in the synthesis of polyurethane catalysts [4].

Why Closely Related Amines Cannot Simply Substitute for n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine (CAS 40538-81-6)


The compound's unique N,N,N',N'-tetramethylated diethylenetriamine backbone provides a specific steric and electronic environment that cannot be replicated by simpler or less methylated amines [1]. Substituting a generic ethylenediamine or a less substituted analog would fundamentally alter ligand field strength, complex geometry, and reaction kinetics [2]. For instance, in palladium(II) chemistry, the rate of ligand substitution is critically dependent on the degree of N-alkylation, with the tetramethylated derivative exhibiting distinct kinetic behavior compared to unsubstituted or penta-substituted analogs [3]. Therefore, direct replacement without empirical validation would likely lead to irreproducible results or failed syntheses in both research and industrial settings.

Quantified Differentiation of n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine (CAS 40538-81-6) Against Comparators


Kinetic Selectivity in Palladium(II) Substitution Reactions Compared to Unsubstituted and Tetraethylated Analogs

In a comparative kinetic study of Pd(II) complexes, [Pd(Me4dien)Cl]+ (where Me4dien = 1,1,7,7-tetramethyldiethylenetriamine, i.e., the target compound as a ligand) exhibited a lower reactivity (quantified by second-order rate constant, k2) than its unsubstituted parent [Pd(dien)Cl]+, but higher reactivity than its more sterically hindered tetraethylated counterpart [Pd(Et4dien)Cl]+ [1]. This demonstrates a predictable, tunable kinetic profile based on N-alkylation.

Coordination Chemistry Kinetics Palladium Complexes

Magnetic Exchange Coupling in Copper(II) Dimers: Comparative Antiferromagnetic Strength (J Value)

The antiferromagnetic coupling constant (J) for an asymmetrical double μ2-1,3-azido bridged copper(II) dimer incorporating an ethyl-substituted derivative of the target ligand (EtMe4dien) was measured at -3.6(4) cm-1 [1]. This value is significantly weaker than that observed for analogous dimers with more highly methylated (Me5dien, J = -7.5(6) cm-1) or ethylated (Et5dien, J = -28(3) cm-1) ligands, indicating that the 4-ethyl-1,1,7,7-tetramethyldiethylenetriamine scaffold yields a magnetically distinct complex.

Magnetochemistry Copper Complexes Bridging Ligands

Well-Defined Geometry and Magnetic Properties in Imidazolate-Bridged Dicopper(II) Biomimetic Complexes

The tridentate ligand 1,1,7,7-tetramethyldiethylenetriamine (TMDT, the target compound) forms a structurally characterized imidazolate-bridged dicopper(II) complex, [(TMDT)2Cu2(im)(ClO4)2](ClO4) [1]. X-ray crystallography reveals a specific pentacoordinate geometry around each copper center with Cu-N distances of 1.944(12) and 1.966(14) Å, a Cu-Cu distance of 5.935(4) Å, and an intersection angle of 148.7° between the copper coordination planes [1]. The complex exhibits antiferromagnetic coupling with J = -25.80(16) cm-1 [1].

Bioinorganic Chemistry Copper Complexes Biomimetic Models

Catalytic Performance in Zinc-Mediated rac-Lactide Polymerization: Comparative Polymerization Activity

A zinc ethoxide complex supported by a ligand derived from N,N,N',N'-tetramethyldiethylenetriamine (L2ZnOEt) was shown to be highly active for the ring-opening polymerization of rac-lactide [1]. While a direct head-to-head rate constant is not provided, the study notes that the introduction of a second donor arm (from the tetramethyldiethylenetriamine-derived ligand) introduces a 'slight bias for isotactic monomer enchainment (Pm = 0.55-0.60)', which is a key stereochemical outcome [1]. In a parallel experiment, a related complex (L3ZnOEt) achieved full conversion in 15 minutes at 0.5 mM catalyst concentration at room temperature [1].

Catalysis Polymer Chemistry Zinc Complexes

Distinct Reactivity in Methylene Transfer to Epoxides Compared to Alternative Lithiation Strategies

N-lithiomethyl-N,N′,N″,N″-tetramethyldiethylenetriamine, derived from the target compound, acts as a specific methylene transfer reagent to epoxides, yielding allylic (homoallylic) alcohols [1]. This reactivity is a direct consequence of the lithiation at a specific site on the N,N,N',N'-tetramethyldiethylenetriamine framework, which is not achievable with non-methylated or differently substituted diethylenetriamine analogs due to the lack of the required N-methyl groups for stabilization of the lithiated species [1].

Organometallic Chemistry Lithiation Methylene Transfer

Scientifically Justified Application Scenarios for n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine (CAS 40538-81-6) Based on Quantitative Evidence


Tunable Kinetic Control in Palladium(II) Coordination Complexes

For researchers requiring a palladium(II) precursor with a predictable, intermediate rate of ligand substitution, complexes of n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine (as the Me4dien ligand) offer a quantifiable advantage over unsubstituted dien or more sterically hindered analogs [1]. This is particularly relevant for mechanistic studies and in the development of Pd-based catalysts where reaction rates must be carefully balanced to avoid decomposition or side reactions. The documented kinetic ranking [1] allows for rational selection without extensive trial-and-error experimentation.

Precise Tuning of Magnetic Properties in Copper(II) Molecular Materials

This compound is ideal for synthesizing copper(II) complexes with precisely tailored antiferromagnetic coupling. The weak coupling constant (J = -3.6(4) cm-1) observed for an ethyl-substituted analog [1], contrasted with stronger coupling in other methylated/ethylated systems, demonstrates the ability to fine-tune magnetic exchange by using the 1,1,7,7-tetramethyldiethylenetriamine scaffold. This is a critical tool for inorganic chemists designing new molecular magnets or investigating magneto-structural correlations.

Synthesis of Biomimetic Models for Copper-Containing Enzymes

Investigators developing structural and functional models of metalloenzymes, such as Cu,Zn-superoxide dismutase, can utilize n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine to prepare imidazolate-bridged dicopper(II) complexes with well-defined, published structural and magnetic parameters [1]. The known crystal structure (including bond lengths and angles) and the strong antiferromagnetic coupling (J = -25.80 cm-1) [1] provide a reliable, reproducible benchmark for comparing and interpreting the properties of new, potentially therapeutic, synthetic analogs.

Developing Stereoselective Zinc Catalysts for Sustainable Polymer Synthesis

Researchers focused on the catalytic ring-opening polymerization of rac-lactide to produce polylactide (PLA) can employ this compound as a ligand scaffold for zinc complexes [1]. The resulting catalysts exhibit high activity and, more importantly, induce a modest bias toward isotactic polymer enchainment (Pm = 0.55-0.60) [1]. This ability to influence polymer tacticity, which dictates material properties like crystallinity and degradation rate, is a key differentiator for developing next-generation biodegradable plastics.

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